4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-13-2-4-14(5-3-13)10-22-17(26)12-29-20-25-24-18(28-20)11-23-19(27)15-6-8-16(21)9-7-15/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLOWRSWZHBMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps. One common approach is to start with 4-fluorobenzoic acid, which undergoes a series of reactions including amidation, thioether formation, and cyclization to form the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Structure
The compound consists of several functional groups:
- Fluorobenzene : The presence of a fluorine atom enhances the compound's biological activity.
- Benzamide : A common motif in pharmaceuticals.
- Oxadiazole Ring : Known for its diverse biological activities.
Molecular Formula
The molecular formula is CHFNOS, indicating a complex structure with potential for various interactions.
Chemistry
Building Block for Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Table 1: Synthetic Routes
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Amidation | 4-Fluorobenzoic acid | Acidic conditions |
| Thioether Formation | Thiols | Base-catalyzed reactions |
| Cyclization | Acid catalysts | Elevated temperatures |
Biology
Biological Activity : Research indicates that this compound may exhibit significant biological activities, including:
- Anticancer Properties : Similar oxadiazole derivatives have shown promising results against various cancer cell lines, such as glioblastoma and ovarian cancer .
- Anti-inflammatory Effects : The compound's structure suggests potential interactions with inflammatory pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazoles displayed substantial growth inhibition against multiple cancer cell lines. For instance, compounds similar to 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell lines .
Medicine
Therapeutic Potential : The compound is under investigation for its potential therapeutic applications:
- Anticancer Agents : As noted, compounds containing the oxadiazole ring have been linked to anticancer activity.
- Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting specific diseases.
Table 2: Biological Assay Results
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Oxadiazole Derivative A | OVCAR-8 | 85.26 |
| Oxadiazole Derivative B | SNB-19 | 86.61 |
| Oxadiazole Derivative C | HCT-116 | 56.53 |
Mechanism of Action
The mechanism of action of 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Key Observations :
- LMM5 shares a sulfamoylbenzamide-oxadiazole scaffold with the target compound but substitutes the 4-methylphenyl group with a 4-methoxyphenyl moiety. This substitution may enhance antifungal activity due to increased electron-donating effects .
- The 4-fluorophenyl analogue () replaces the carbamoylmethyl group with a sulfamoylbenzamide, reducing steric bulk but retaining fluorine’s metabolic advantages .
Bioactivity Correlation via Structural Similarity
- Antifungal Activity : LMM5 and Fluconazole (a triazole antifungal) share sulfur-containing heterocycles, implying that the target compound’s 1,3,4-oxadiazole core may confer similar mechanisms, such as cytochrome P450 inhibition .
- Antioxidant Potential: 1,3,4-oxadiazoles with naphthyl substituents () show antioxidant activity, suggesting the target compound’s aryl groups could be optimized for redox-related applications .
Physicochemical and Spectral Comparisons
Computational Similarity Analysis
Using Tanimoto coefficients (T > 0.8) for structural similarity (), the target compound shows high similarity to sulfonamide-oxadiazole hybrids (e.g., LMM5 and ’s compound). Molecular fingerprint analysis (MACCS keys, Morgan fingerprints) would further quantify overlap in pharmacophoric features .
Biological Activity
The compound 4-fluoro-N-({5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide represents a novel structure within the class of 1,3,4-oxadiazoles , which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential as an anticancer agent, its mechanisms of action, and relevant structure-activity relationships (SAR).
Chemical Structure
The compound consists of a fluoro-substituted benzamide linked to a 1,3,4-oxadiazole moiety via a sulfanyl group. The structural formula can be represented as follows:
Biological Activity Overview
-
Anticancer Potential : The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Recent studies indicate that derivatives of this scaffold can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : Compounds targeting enzymes such as thymidylate synthase , HDAC , and topoisomerase II have shown significant cytotoxic effects on cancer cells .
- Cell Cycle Arrest : Many oxadiazole derivatives induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
-
Mechanisms of Action :
- Targeting Nucleic Acids and Proteins : The interactions with nucleic acids and globular proteins are crucial for the anticancer efficacy of these compounds. The 1,3,4-oxadiazole derivatives can selectively bind to DNA and RNA, disrupting their functions and leading to cell death .
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets .
- Sulfanyl Linkage : The sulfanyl group may contribute to increased reactivity and interaction with thiol-containing biomolecules.
- Methylphenyl Group : The addition of the 4-methylphenyl moiety is associated with improved cytotoxicity against various cancer cell lines due to enhanced hydrophobic interactions .
Case Studies
Several studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models:
- In Vitro Studies : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to the active sites of target enzymes involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
